2-(6-Methylpiperidin-2-yl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(6-methylpiperidin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7-3-2-4-8(9-7)5-6-10/h7-10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVLWHOXXDDCNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemistry and Conformational Analysis of 2 6 Methylpiperidin 2 Yl Ethanol
Elucidation of Stereoisomeric Forms and Enantiomeric Purity Assessment Methodologies
The presence of two stereocenters at the C2 and C6 positions of the piperidine (B6355638) ring in 2-(6-methylpiperidin-2-yl)ethanol results in the existence of multiple stereoisomers. These include diastereomers (cis and trans isomers) and their respective enantiomers. The relative orientation of the methyl and hydroxyethyl (B10761427) substituents determines whether the isomer is cis or trans.
Stereoisomeric Forms:
cis-isomers: In the cis configuration, the methyl and hydroxyethyl groups are on the same side of the piperidine ring. This can exist as a pair of enantiomers: (2R,6S)-2-(6-methylpiperidin-2-yl)ethanol and (2S,6R)-2-(6-methylpiperidin-2-yl)ethanol. Due to the substitution pattern, the cis isomer possesses a plane of symmetry and is therefore a meso compound, meaning it is achiral and does not have a non-superimposable mirror image.
trans-isomers: In the trans configuration, the methyl and hydroxyethyl groups are on opposite sides of the piperidine ring. This configuration gives rise to a pair of enantiomers: (2R,6R)-2-(6-methylpiperidin-2-yl)ethanol and (2S,6S)-2-(6-methylpiperidin-2-yl)ethanol.
The elucidation of these stereoisomeric forms relies on a combination of stereoselective synthesis and advanced analytical techniques.
Enantiomeric Purity Assessment Methodologies:
The determination of the enantiomeric purity or enantiomeric excess (ee) of the chiral isomers of this compound is critical. Chiral High-Performance Liquid Chromatography (HPLC) is a primary and powerful technique for this purpose. rjptonline.org
Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of the chiral column and the mobile phase is crucial for achieving effective separation. rjptonline.orghplc.eu For piperidine derivatives, polysaccharide-based chiral columns are often employed. The mobile phase typically consists of a mixture of a polar organic solvent, such as ethanol (B145695) or isopropanol (B130326), and an alkane, like hexane (B92381). The differential interaction between the enantiomers and the chiral stationary phase results in different retention times, allowing for their quantification and the determination of the enantiomeric excess. Regulatory bodies like the FDA often require an enantiomeric purity of at least 99.9% for pharmaceutical compounds. rjptonline.org
Other methods for assessing enantiomeric purity, though less common for direct analysis, include the use of chiral resolving agents to form diastereomeric salts that can be separated by conventional chromatography or crystallization. google.com
Advanced Spectroscopic Investigations of Conformation (e.g., 2D NMR, Vibrational Spectroscopy)
The conformational preferences of the piperidine ring and its substituents are investigated using advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman).
2D NMR Spectroscopy:
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for elucidating the detailed conformation of this compound in solution. nih.govresearchgate.netoptica.org
1H-1H COSY: This experiment identifies proton-proton couplings within the molecule, helping to establish the connectivity of the atoms in the piperidine ring and the side chains.
HSQC: This technique correlates proton signals with their directly attached carbon atoms, aiding in the unambiguous assignment of both 1H and 13C NMR spectra. nih.gov
NOESY: This is a particularly powerful tool for determining the spatial proximity of protons. For this compound, NOESY can distinguish between cis and trans isomers by observing through-space interactions between the protons of the methyl group and the hydroxyethyl group. acs.org The presence of a NOE cross-peak between these groups would indicate a cis relationship. Furthermore, NOESY can provide information about the preferred chair conformation of the piperidine ring by revealing the axial or equatorial orientation of the substituents. acs.org For instance, strong NOEs between a substituent's protons and axial protons on the piperidine ring would suggest an equatorial orientation for that substituent.
Vibrational Spectroscopy (FTIR and Raman):
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are sensitive to its conformation. oup.comogu.edu.trinternationalbulletins.com
The N-H stretching vibration in the IR spectrum can provide insights into hydrogen bonding and the orientation of the lone pair on the nitrogen atom. oup.com
The C-H stretching and bending vibrations of the piperidine ring and its substituents are also conformationally sensitive. researchgate.net
The so-called "Bohlmann bands," which are a series of absorption bands in the 2800-2700 cm-1 region of the IR spectrum, are characteristic of piperidine derivatives and their intensity can be correlated with the number of anti-periplanar C-H bonds to the nitrogen lone pair, thus providing information about the conformation of the ring and the orientation of the lone pair. oup.com
Computational Studies of Conformational Preferences and Energetics (e.g., Density Functional Theory, Molecular Dynamics)
Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for investigating the conformational preferences and energetics of this compound at a molecular level. iucr.orgresearchgate.net
Density Functional Theory (DFT):
DFT calculations are widely used to determine the optimized geometries, relative energies, and vibrational frequencies of different conformers. researchgate.netbeilstein-journals.orgd-nb.info For this compound, DFT can be used to:
Predict the most stable chair conformations for both cis and trans isomers.
Calculate the energy difference between axial and equatorial orientations of the methyl and hydroxyethyl substituents. This is influenced by steric interactions and hyperconjugation effects.
Simulate vibrational spectra (IR and Raman) which can be compared with experimental data to validate the predicted conformations. researchgate.net
Investigate the role of intramolecular hydrogen bonding between the hydroxyl group of the ethanol side chain and the nitrogen of the piperidine ring, which can significantly influence the conformational preference.
A common functional used for such studies is B3LYP with a basis set like 6-311G(d,p). iucr.orgnih.gov
Molecular Dynamics (MD) Simulations:
MD simulations provide a dynamic picture of the conformational landscape of the molecule in a solvent environment over time. nih.govresearchgate.net These simulations can:
Explore the conformational flexibility of the piperidine ring and the rotational freedom of the side chains.
Identify the most populated conformational states and the transitions between them.
Analyze the influence of the solvent on the conformational equilibrium.
Provide insights into the stability of intramolecular hydrogen bonds in a dynamic environment.
By combining DFT and MD simulations, a comprehensive understanding of the conformational behavior of this compound can be achieved.
Strategies for Chirality Control and Stereoselective Resolution of Enantiomerically Pure this compound
The synthesis of enantiomerically pure forms of this compound is crucial for applications where specific stereoisomers are required. This can be achieved through stereoselective synthesis or by resolving a racemic mixture.
Stereoselective Synthesis:
Several strategies have been developed for the stereoselective synthesis of 2,6-disubstituted piperidines, which can be adapted for the synthesis of specific isomers of this compound. acs.orgnih.govresearchgate.netnih.govepa.gov
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperidine ring with a defined stereochemistry. researchgate.net
Asymmetric Catalysis: The use of chiral catalysts in reactions such as asymmetric hydrogenation of corresponding pyridine (B92270) precursors or asymmetric Mannich reactions can lead to the formation of enantiomerically enriched piperidine derivatives. acs.org
Substrate-Controlled Diastereoselective Reactions: The existing stereocenter in a precursor molecule can direct the stereochemical outcome of a subsequent reaction, allowing for the controlled formation of a second stereocenter.
Stereoselective Resolution:
Resolution of a racemic mixture of this compound is a common method to obtain the pure enantiomers.
Classical Resolution via Diastereomeric Salts: This involves reacting the racemic mixture with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid or camphorsulfonic acid), to form diastereomeric salts. google.com These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The desired enantiomer can then be recovered from the separated diastereomeric salt.
Enzymatic Kinetic Resolution: This method utilizes enzymes, such as lipases, that selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. nih.gov For this compound, a lipase (B570770) could be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. nih.gov
Below is a table summarizing the different stereoisomers of this compound:
| Stereoisomer | Configuration at C2 | Configuration at C6 | Relationship | Chirality |
| cis-Isomer | R | S | Meso compound | Achiral |
| trans-Isomer 1 | R | R | Enantiomer of trans-Isomer 2 | Chiral |
| trans-Isomer 2 | S | S | Enantiomer of trans-Isomer 1 | Chiral |
Advanced Synthetic Methodologies for 2 6 Methylpiperidin 2 Yl Ethanol and Its Stereoisomers
Asymmetric Synthesis Approaches for Enantioselective Preparation
The enantioselective synthesis of 2-(6-methylpiperidin-2-yl)ethanol and related 2,6-disubstituted piperidines is crucial for accessing specific stereoisomers with desired biological activities. Various strategies have been developed to control the stereochemistry at the C2 and C6 positions of the piperidine (B6355638) ring.
One prominent approach involves the asymmetric hydrogenation of substituted pyridinium (B92312) salts. The use of iridium(I) catalysts bearing chiral P,N-ligands has proven effective for the asymmetric hydrogenation of 2-substituted pyridinium salts, offering a pathway to enantiomerically enriched piperidines. mdpi.com Another strategy is the organocatalyzed intramolecular aza-Michael reaction. This method has been successfully used for the synthesis of enantiopure N-protected 2-piperidineethanol (B17955) derivatives. nih.gov For instance, starting from ω-chloroketones, transaminases can be employed in a biocatalytic approach to generate chiral 2-substituted piperidines with high enantiomeric excess. nih.gov
Biomimetic organocatalytic approaches have also been explored for the synthesis of 2-substituted piperidine-type alkaloids. acs.org These reactions often mimic biological pathways to achieve high enantioselectivity. Furthermore, the enzymatic kinetic resolution of racemic 2-piperidineethanol provides a direct method to separate enantiomers, making the less available enantiopure forms more accessible for further synthesis. nih.gov
A summary of selected asymmetric synthesis approaches is presented below:
Table 1: Asymmetric Synthesis Approaches for Chiral Piperidines| Method | Catalyst/Reagent | Substrate Type | Key Features | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Iridium(I) with P,N-ligand | 2-Substituted Pyridinium Salts | High enantioselectivity, suitable for scale-up. | mdpi.com |
| Organocatalyzed aza-Michael | Quinoline (B57606) organocatalyst | N-tethered alkenes | Forms enantiomerically enriched protected piperidines. | mdpi.com |
| Biocatalytic Transamination | Transaminases | ω-Chloroketones | Access to both enantiomers with high enantiomeric excess (>99.5% ee). | nih.gov |
| Enzymatic Kinetic Resolution | Lipases | Racemic 2-piperidineethanol | Separation of enantiomers. | nih.gov |
| Biomimetic Organocatalysis | (l)-proline | Δ¹-Piperideine | Protective-group-free, good yield and high enantioselectivity (up to 97% ee). | acs.org |
Diastereoselective Synthesis of Defined Stereoisomers
The control of diastereoselectivity is paramount in the synthesis of this compound, which possesses two stereocenters, leading to four possible stereoisomers ((2R,6R), (2S,6S), (2R,6S), and (2S,6R)). The relative stereochemistry (cis or trans) of the substituents at the C2 and C6 positions significantly influences the molecule's conformation and biological function.
A common strategy for achieving diastereoselectivity is the catalytic hydrogenation of substituted pyridines. The hydrogenation of a pyridine (B92270) precursor often leads to the cis-diastereoisomer as the major product. whiterose.ac.uk The trans-isomer can then be accessed through epimerization of the cis-product. whiterose.ac.uk For example, the reduction of a β-enamino ester intermediate has been shown to proceed with high diastereoselectivity, yielding a 95:5 mixture of diastereomers for a 2-piperidin-2-ylpropanoate derivative. clockss.org
The choice of reducing agent and reaction conditions can dramatically influence the diastereomeric outcome. The reduction of Δ¹-piperideines can be directed to form either cis or trans products. A notable method involves a Lewis acid-mediated conformational change of the Δ¹-piperideine intermediate during the reduction step, which selectively furnishes the trans-piperidine scaffold. nih.gov Intramolecular amidomercuriation of N-alkenyl carbamates followed by reductive coupling has also been utilized for the synthesis of trans-2,6-dialkylpiperidines. psu.edu
The following table summarizes key findings in diastereoselective synthesis:
Table 2: Diastereoselective Synthesis of 2,6-Disubstituted Piperidines| Method | Reagents/Conditions | Substrate | Diastereoselectivity | Reference |
|---|---|---|---|---|
| Reduction of β-enamino ester | Sodium triacetoxy borohydride (B1222165) in acetic acid | β-enamino ester | 95:5 mixture of diastereomers | clockss.org |
| Pyridine Hydrogenation | Catalytic Hydrogenation | Substituted Pyridine | Major product is cis-diastereomer | whiterose.ac.uk |
| Reduction of Δ¹-piperideines | Lewis Acid mediated reduction | Δ¹-piperideine | Access to trans-piperidines | nih.gov |
| Intramolecular Amidomercuriation | Mercuric acetate, NaBH4 | N-hept-6-en-2-ylcarbamate | trans-2,6-dialkylpiperidines | psu.edu |
Chemoenzymatic Synthesis and Biocatalytic Transformations
Chemoenzymatic strategies combine the selectivity of biocatalysts with the efficiency of chemical reactions, offering powerful tools for the synthesis of complex molecules like this compound. These methods often provide high enantiomeric and diastereomeric purity under mild reaction conditions.
A prominent chemoenzymatic route involves the stereoselective monoamination of 1,5-diketones using ω-transaminases. nih.govresearchgate.net The resulting aminoketone undergoes spontaneous intramolecular cyclization to form a Δ¹-piperideine. This intermediate can then be diastereoselectively reduced, either chemically or enzymatically using imine reductases, to yield all four possible diastereomers of 2,6-disubstituted piperidines. nih.govresearchgate.net For example, the synthesis of 2-[(2R,6R)-6-methylpiperidin-2-yl]-ethanone has been achieved through a transaminase-triggered aza-Michael reaction. mmu.ac.uk
Lipase-catalyzed desymmetrization of meso-diols is another effective strategy for creating chiral piperidine building blocks. nih.gov For instance, the enantiotoposelective acetylation of a meso-2,6-disubstituted piperidine diol using Candida antarctica lipase (B570770) can produce a monoacetate with high enantiomeric excess. nih.gov Furthermore, biocatalytic transamination has been employed on a kilogram scale to introduce chirality into an α-methylpiperidine core for the synthesis of a pharmaceutical intermediate, demonstrating the industrial applicability of this technology. researchgate.net
Key chemoenzymatic approaches are highlighted in the table below:
Table 3: Chemoenzymatic and Biocatalytic Syntheses| Enzyme Class | Reaction Type | Substrate | Product | Key Features | Reference |
|---|---|---|---|---|---|
| ω-Transaminase | Stereoselective monoamination | 1,5-Diketone | Δ¹-piperideine | Access to all four diastereomers after reduction. | nih.govresearchgate.net |
| Lipase | Enantioselective acetylation (Desymmetrization) | meso-2,6-disubstituted piperidine diol | Chiral monoacetate | High enantiomeric excess (95% ee). | nih.gov |
| Transaminase | Aza-Michael Reaction | (E)-1-(cyclohex-1-en-1-yl)oct-2-en-1,7-dione | 2-[(2S,6S)-6-methylpiperidin-2-yl]ethanone | Enantioselective formation of the piperidine core. | mmu.ac.uk |
| Multi-enzyme system | Biocatalytic transamination | α-methylpiperidine precursor | Chiral α-methylpiperidine core | Excellent enantioselectivity (>99% ee) on a large scale. | researchgate.net |
Novel Catalytic Strategies in the Formation of the Piperidine Core and Functionalization
Recent advancements in catalysis have provided novel and efficient methods for the construction and functionalization of the piperidine ring system. These strategies often offer improved yields, milder reaction conditions, and broader substrate scope compared to traditional methods.
The catalytic hydrogenation of substituted pyridines remains a fundamental and widely studied method for piperidine synthesis. researchgate.net A variety of heterogeneous catalysts, including platinum oxide (PtO₂), rhodium on carbon (Rh/C), and rhodium(III) oxide (Rh₂O₃), have been employed. asianpubs.orgasianpubs.orgrsc.orgacs.org For instance, PtO₂ in glacial acetic acid can effectively hydrogenate substituted pyridines at room temperature under pressure. asianpubs.orgasianpubs.org Rh₂O₃ has been shown to be a stable and commercially available catalyst for the reduction of various unprotected pyridines under mild conditions (5 bar H₂, 40 °C). rsc.org
Annulation reactions, such as [4+2] and [3+2] cycloadditions, have emerged as versatile tools for constructing the piperidine ring with inherent control over substituent placement. smolecule.com The Petasis Borono–Mannich reaction, a multicomponent reaction involving an amine, a carbonyl compound, and a boronic acid, provides a convergent route to highly substituted amines and can be a powerful tool in the synthesis of complex piperidine derivatives. mdpi.com Furthermore, gold(I)-catalyzed intramolecular dearomatization/cyclization of 1,6-enynes represents a modern approach to synthesizing polysubstituted piperidines. mdpi.com
A selection of these novel catalytic strategies is detailed below:
Table 4: Novel Catalytic Strategies for Piperidine Synthesis| Strategy | Catalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | Rh₂O₃ | Reduction of pyridines | Mild conditions, broad substrate scope, commercially available catalyst. | rsc.org |
| Catalytic Hydrogenation | PtO₂ in acetic acid | Reduction of pyridines | Room temperature reaction, use of clean hydrogen gas. | asianpubs.orgasianpubs.org |
| [4+2] Annulation | Lewis Acid (e.g., Scandium triflate) | Conjugated dienes and imines | Direct formation of piperidine ring with substituent control. | smolecule.com |
| Petasis Reaction | Transition metals or organocatalysts | Multicomponent (amine, carbonyl, boronic acid) | High convergence, atom economy, access to diverse structures. | mdpi.com |
| Gold Catalysis | Gold(I) complexes | Intramolecular dearomatization/cyclization | Synthesis of polysubstituted alkylidene piperidines from 1,6-enynes. | mdpi.com |
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of piperidine derivatives, including this compound, is a growing area of focus aimed at reducing environmental impact and improving sustainability. These principles include the use of renewable feedstocks, solvent-free reactions, and the development of more environmentally benign catalysts and reagents.
One innovative green approach is the synthesis of piperidine from bio-renewable resources. A novel one-pot reaction has been developed for the synthesis of piperidine from tetrahydrofurfurylamine, a biomass-derived starting material, via hydrogenolysis and subsequent intramolecular amination over a Rh-ReOx/SiO₂ catalyst. rsc.org This process offers a sustainable alternative to the traditional synthesis from fossil fuel-based pyridine. rsc.org
Other green strategies focus on minimizing waste and avoiding hazardous substances. For example, the synthesis of piperidones has been explored using amino acids as a substitute for ammonia, a common but more hazardous reagent. researchgate.net Additionally, eco-friendly syntheses of piperidine-containing Schiff bases have been achieved in high yields and short reaction times without the need for any catalyst or solvent, often utilizing microwave irradiation to drive the reaction. acgpubs.org In the context of solid-phase peptide synthesis, where piperidine is commonly used for Fmoc deprotection, greener alternatives like 3-(diethylamino)propylamine (B94944) (DEAPA) are being investigated to reduce the environmental footprint of the process. rsc.org
Examples of green chemistry applications in piperidine synthesis are provided below:
Table 5: Green Chemistry Approaches in Piperidine Synthesis| Green Principle | Approach | Starting Materials | Key Outcome | Reference |
|---|---|---|---|---|
| Use of Renewable Feedstocks | One-pot hydrogenolysis and amination | Tetrahydrofurfurylamine (bio-renewable) | Sustainable synthesis of piperidine with 91.5% yield. | rsc.org |
| Safer Solvents/Reagents | Use of amino acids instead of ammonia | Aspartic acid | Greener synthesis of piperidones. | researchgate.net |
| Catalysis & Waste Prevention | Solvent-free and catalyst-free synthesis | Thiophene-2-carbaldehyde, piperidine derivatives | High-yield synthesis of Schiff bases under microwave conditions. | acgpubs.org |
| Design for Degradation/Safer Chemicals | Replacement of piperidine in SPPS | 3-(diethylamino)propylamine (DEAPA) | A viable, greener alternative for Fmoc removal. | rsc.org |
Chemical Reactivity and Functional Group Transformations of 2 6 Methylpiperidin 2 Yl Ethanol
Reactions Involving the Hydroxyl Group (e.g., Esterification, Etherification, Oxidation)
The primary hydroxyl group of 2-(6-methylpiperidin-2-yl)ethanol readily undergoes reactions typical of alcohols, such as esterification, etherification, and oxidation.
Esterification: The hydroxyl group can be acylated to form esters. For instance, reaction with acryloyl chloride in the presence of a base like anhydrous sodium carbonate yields N-(2-hydroxy-propyl)-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-acrylamide. tandfonline.com Similarly, reaction with methacryloyl chloride under basic conditions produces the corresponding methacrylate (B99206) ester. tandfonline.com The general scheme for esterification involves the reaction of the alcohol with a carboxylic acid or its derivative. ambeed.com
Etherification: Ether formation can be achieved through reactions such as the Mitsunobu reaction. For example, treatment of a phenol (B47542) with N-methyl-4-piperidinol in the presence of tributylphosphine (B147548) and 1,1'-azobis(N,N-dimethylformamide) (TMAD) results in the formation of an ether linkage. umich.edu O-alkylation is another common method for ether synthesis. researchgate.net
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. ambeed.commdpi.com For example, oxidation of 2-(quinolin-2-yl)ethanol can furnish the corresponding aldehyde. acs.org
Functionalization at the Piperidine (B6355638) Nitrogen (e.g., Acylation, Alkylation, Quaternization)
The secondary nitrogen atom of the piperidine ring is a nucleophilic center and can participate in various functionalization reactions.
Acylation: The piperidine nitrogen can be acylated using acid chlorides or anhydrides to form amides. ambeed.com For example, N-(2-hydroxyalkyl)-2,2,6,6-tetramethyl-piperidin-4-yl-amines react with (meth)acryloyl chloride to yield the corresponding N-substituted (meth)acrylamides. tandfonline.com
Alkylation: N-alkylation of the piperidine ring can be accomplished by reaction with alkyl halides. ambeed.commdpi.com For instance, 2-(2-chloroethyl)-1-methylpiperidine (B1622540) can be prepared and subsequently used to form Grignard reagents for cross-coupling reactions. acs.org Reductive amination is another effective method for N-alkylation. mdpi.com Trichloroacetimidates have also been shown to be effective alkylating agents for anilines and sulfonamides, a reaction that could potentially be applied to piperidines. core.ac.uk
Quaternization: As a secondary amine, the piperidine nitrogen can react with an excess of an alkylating agent to form a quaternary ammonium (B1175870) salt. This process involves the formation of a new carbon-nitrogen bond, resulting in a positively charged nitrogen atom.
Electrophilic and Nucleophilic Substitutions on the Piperidine Ring
The piperidine ring itself can undergo substitution reactions, although its saturated nature generally requires activation or specific reaction conditions.
Electrophilic Substitution: Direct electrophilic substitution on the piperidine ring is challenging due to the deactivating effect of the nitrogen atom. However, functionalization can be achieved through indirect methods. For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been employed for the synthesis of positional analogues of methylphenidate, demonstrating that site selectivity can be controlled by the catalyst and the protecting group on the nitrogen. d-nb.infonih.gov
Nucleophilic Substitution: Nucleophilic substitution reactions on the piperidine ring are not typical unless a suitable leaving group is present. However, the piperidine nitrogen can act as a nucleophile in substitution reactions. For example, piperidine can displace a chloro group on a quinoline (B57606) ring to form 2-(piperidin-1-yl)quinoline derivatives. thaiscience.info
Regioselective and Stereoselective Functionalization Strategies
Controlling the regioselectivity and stereoselectivity of reactions involving this compound is crucial for the synthesis of specific isomers.
Regioselectivity: The presence of two different functional groups allows for regioselective reactions. For example, by choosing appropriate reagents and reaction conditions, one can selectively react at either the hydroxyl group or the piperidine nitrogen. Palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) have been used for the regioselective functionalization of related heterocyclic systems. researchgate.net The regioselective C4 arylation of indoles has been achieved using a transient directing group. nih.gov
Stereoselectivity: The synthesis of specific stereoisomers of substituted piperidines is an active area of research. Asymmetric synthesis methods, such as diastereoselective reduction of β-enamino esters, have been developed to control the stereochemistry at the C-2 and C-2' positions. clockss.org The use of chiral catalysts, such as rhodium complexes, can control the stereoselectivity of C-H insertion reactions on the piperidine ring. d-nb.infonih.gov Furthermore, crystallization-induced dynamic resolution has been successfully employed to separate diastereomeric mixtures of piperidine derivatives. researchgate.net
Mechanistic Studies of Key Transformation Pathways
Understanding the mechanisms of these transformations is essential for optimizing reaction conditions and predicting outcomes.
C-H Functionalization: The mechanism of rhodium-catalyzed C-H insertion involves the formation of a rhodium-carbene intermediate, which then undergoes insertion into a C-H bond of the piperidine ring. The site selectivity of this reaction is influenced by the electronic and steric properties of the catalyst and the substrate. d-nb.infonih.gov
Nucleophilic Substitution: The mechanism of nucleophilic substitution at the piperidine nitrogen typically follows an SN2 pathway, involving a backside attack of the nucleophile on the electrophilic carbon. In the case of SNAr reactions, the mechanism involves the formation of a Meisenheimer complex as an intermediate. mdpi.comthaiscience.info
Alkylation using Trichloroacetimidates: The alkylation of anilines with trichloroacetimidates catalyzed by a Brønsted acid is proposed to proceed through a carbocation intermediate, which would lead to racemization if a chiral imidate is used. core.ac.uk
Derivatization Strategies and Analogue Synthesis for Structure Activity Relationship Sar Studies
Design and Synthesis of Piperidine (B6355638) Ring-Modified Analogues
The piperidine ring is a common scaffold in many pharmaceuticals and offers numerous opportunities for modification. mdpi.com Altering its structure can significantly impact the biological activity of 2-(6-methylpiperidin-2-yl)ethanol.
Key modifications to the piperidine ring include:
Substitution on the Nitrogen Atom: The nitrogen atom of the piperidine ring is a prime site for derivatization. Alkylation, acylation, and arylation can introduce a wide range of functional groups. For instance, N-alkylation with different alkyl chains can modulate the lipophilicity and basicity of the molecule, potentially influencing its interaction with biological targets. Reductive amination of the parent piperidine with various aldehydes and ketones is a common method to achieve N-alkylation. unisi.it
Ring Expansion and Contraction: Synthesizing analogues with different ring sizes, such as pyrrolidine (B122466) or azepane rings, can provide insights into the optimal ring size for biological activity. These modifications alter the spatial arrangement of the substituents and can affect the compound's binding affinity.
Introduction of Additional Substituents: Introducing substituents at other positions on the piperidine ring can explore new binding interactions. For example, the synthesis of 2,4-disubstituted piperidines can be achieved through stereoselective hydrogenation of unsaturated piperidinones. mdpi.com The position and nature of these substituents (e.g., fluoro, hydroxyl, or alkyl groups) can be systematically varied to map the SAR.
Creation of Fused Ring Systems: Fusing the piperidine ring with other cyclic structures, such as in the formation of decahydroquinoline (B1201275) or indolizidine systems, can create more rigid analogues. This rigidity can lock the molecule into a specific conformation, which may be more favorable for binding to a target.
Various synthetic methods are available for these modifications, including intramolecular cyclization reactions, mdpi.com multicomponent reactions, and catalytic processes. The choice of method depends on the desired modification and the starting materials.
Table 1: Examples of Piperidine Ring Modification Strategies
| Modification Strategy | Example Reaction | Potential Impact on SAR |
| N-Alkylation | Reductive amination with an aldehyde | Modulates lipophilicity and basicity |
| Ring Substitution | Stereoselective hydrogenation of a substituted piperidinone | Explores new binding interactions |
| Ring Fusion | Intramolecular cyclization | Creates conformationally restricted analogues |
Modifications of the Ethanol (B145695) Side Chain and Methyl Group
The ethanol side chain and the methyl group at the 6-position of the piperidine ring are also critical for the biological activity of this compound. Modifications to these groups can influence the compound's polarity, size, and conformational flexibility.
Ethanol Side Chain Modifications:
Chain Length: The length of the alcohol side chain can be varied by synthesizing homologues with one (methanol) or more than two carbons (propanol, butanol, etc.). This helps determine the optimal distance between the piperidine ring and the hydroxyl group for target interaction. pjps.pk
Hydroxyl Group Modification: The hydroxyl group can be converted to other functional groups, such as ethers, esters, or amines, to explore the importance of hydrogen bonding and polarity. For example, esterification with various carboxylic acids can introduce a range of substituents.
Branching: Introducing branching on the ethanol side chain can create steric hindrance and influence the molecule's conformation.
Replacement with other functional groups: The entire ethanol side chain can be replaced with other functionalities like amides, sulfonamides, or carboxylic acids to investigate different types of interactions with the biological target.
Methyl Group Modifications:
Homologation: The methyl group can be replaced with larger alkyl groups (ethyl, propyl, etc.) to probe the size of the binding pocket.
Replacement with other groups: Substituting the methyl group with other functionalities like a trifluoromethyl group can alter the electronic properties and lipophilicity of the molecule.
Stereochemistry: The stereochemistry of the methyl group (cis or trans relative to the ethanol side chain) can be crucial for activity. Asymmetric synthesis methods can be employed to prepare specific stereoisomers. researchgate.net
Table 2: Examples of Side Chain and Methyl Group Modifications
| Modification | Example | Potential Impact on SAR |
| Ethanol Chain Length Variation | Synthesis of 2-(6-Methylpiperidin-2-yl)propanol | Determines optimal distance for target interaction |
| Hydroxyl Group Conversion | Esterification to an acetate | Alters polarity and hydrogen bonding capacity |
| Methyl Group Homologation | Synthesis of 2-(6-Ethylpiperidin-2-yl)ethanol | Probes the size of the binding pocket |
Development of Conformationally Restricted Analogues
The flexibility of the piperidine ring and the ethanol side chain in this compound means the molecule can adopt multiple conformations. Developing conformationally restricted analogues can help identify the specific conformation responsible for its biological activity. nih.govnih.gov This is a powerful strategy in drug design to improve potency and selectivity. researchgate.net
Methods to introduce conformational restriction include:
Introduction of Double Bonds: Introducing a double bond into the piperidine ring or the side chain can limit the number of possible conformations.
Cyclization: Fusing the side chain to the piperidine ring can create bicyclic systems with well-defined geometries. For example, an intramolecular cyclization could form an indolizidine or quinolizidine (B1214090) scaffold.
Incorporation into Rigid Scaffolds: The this compound moiety can be incorporated into a larger, more rigid molecular framework. ugent.be
Use of Bulky Substituents: The introduction of bulky groups can restrict rotation around single bonds, thereby favoring certain conformations.
The synthesis of these rigid analogues often requires multi-step synthetic sequences and the use of stereocontrolled reactions to obtain the desired geometry. nih.gov Comparing the biological activity of these rigid analogues with the flexible parent compound provides valuable information about the bioactive conformation. nih.gov
Rational Design of Precursors and Research Tools for Biological Probes
To investigate the mechanism of action and identify the biological targets of this compound, it is essential to develop research tools such as biological probes. rsc.org These probes are modified versions of the parent compound that allow for detection or visualization.
The rational design of these probes involves:
Identifying a suitable attachment point: A position on the molecule must be identified where a linker and a reporter group (e.g., a fluorophore, a biotin (B1667282) tag, or a radioactive isotope) can be attached without significantly diminishing the compound's biological activity. nih.gov
Designing an appropriate linker: The linker should be of sufficient length and flexibility to allow the reporter group to be accessible without interfering with the binding of the compound to its target.
Synthesis of the probe precursor: A precursor molecule is synthesized that contains a functional group (e.g., an amine, a carboxylic acid, or an alkyne) at the chosen attachment point, ready for conjugation with the reporter group.
For example, a derivative of this compound could be synthesized with a terminal alkyne on the ethanol side chain. This alkyne-modified precursor could then be coupled to an azide-containing fluorophore via a "click chemistry" reaction to generate a fluorescent probe. ugent.be These probes can then be used in various biological assays, such as fluorescence microscopy or affinity chromatography, to study the compound's distribution, localization, and interactions within a biological system. mdpi.com
Combinatorial and Parallel Synthesis Approaches for Library Generation in Research
To efficiently explore the SAR of this compound, combinatorial and parallel synthesis techniques can be employed to generate large libraries of related compounds. nih.govuzh.ch These approaches allow for the rapid synthesis of numerous analogues by systematically varying different parts of the molecule. imperial.ac.uk
Parallel Synthesis: In parallel synthesis, multiple reactions are carried out simultaneously in separate reaction vessels. This allows for the creation of a grid of compounds where, for example, a set of different piperidine cores is reacted with a set of different side chains.
Combinatorial Chemistry: Combinatorial chemistry involves the "mix-and-split" synthesis approach, where beads of a solid support are mixed and split at each reaction step to generate a large library of compounds. nih.gov This is particularly useful for generating very large and diverse libraries for initial high-throughput screening. imperial.ac.uk
These library synthesis approaches often utilize solid-phase organic synthesis (SPOS), where the starting material is attached to a solid support (resin bead). This simplifies the purification process, as excess reagents and by-products can be washed away.
For this compound, a combinatorial library could be generated by starting with a protected piperidine scaffold attached to a solid support. The piperidine ring could then be modified in a parallel fashion, followed by the attachment of various side chains. Finally, the compounds are cleaved from the solid support to yield a library of analogues for biological testing. researchgate.net
Advanced Spectroscopic and Structural Characterization Beyond Basic Identification
High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-resolution multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(6-methylpiperidin-2-yl)ethanol. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to assign all proton and carbon signals and to confirm the connectivity of the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) ring, the methyl group, and the ethanol (B145695) side chain. The chemical shifts and coupling constants of the protons at C2 and C6 are particularly informative for determining the relative stereochemistry (cis or trans). In the cis isomer, one substituent is axial and the other equatorial, while in the trans isomer, both substituents are typically in the more stable equatorial orientation in the chair conformation. This leads to different dihedral angles and, consequently, different coupling constants for the H2 and H6 protons with adjacent methylene (B1212753) protons.
Two-dimensional NMR experiments provide comprehensive connectivity data.
COSY: This experiment would reveal the coupling relationships between adjacent protons, confirming the sequence of CH-CH₂-CH₂-CH₂-CH within the piperidine ring and the CH-CH₂OH linkage of the side chain.
HSQC: This experiment correlates each proton signal with the carbon to which it is directly attached, allowing for the unambiguous assignment of the ¹³C signals.
HMBC: This experiment detects longer-range couplings (typically over 2-3 bonds) between protons and carbons. It would be crucial for confirming the connection of the methyl group to C6 and the ethanol group to C2.
The expected chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms and the conformational state of the piperidine ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Values are estimated based on data from 2-piperidineethanol (B17955) and 2,6-dimethylpiperidine (B1222252) and may vary depending on solvent and stereoisomer.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H | ~2.7 - 3.1 | ~58 - 62 |
| C3-H ₂ | ~1.2 - 1.8 | ~28 - 32 |
| C4-H ₂ | ~1.1 - 1.6 | ~24 - 27 |
| C5-H ₂ | ~1.2 - 1.8 | ~30 - 34 |
| C6-H | ~2.5 - 2.9 | ~52 - 56 |
| C6-CH ₃ | ~1.0 - 1.2 (doublet) | ~20 - 24 |
| C2-CH ₂-OH | ~1.5 - 2.0 (multiplet) | ~38 - 42 |
| CH₂-CH ₂-OH | ~3.6 - 3.9 (multiplet) | ~60 - 64 |
| NH | Broad, variable (~1.5 - 3.0) | N/A |
| OH | Broad, variable (~2.0 - 4.0) | N/A |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography provides definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and the precise conformation of the molecule. While no crystal structure for this compound is currently available in open-access databases, analysis of related structures, such as piperidine itself, allows for well-founded predictions. iucr.orgstrath.ac.uk
It is expected that the piperidine ring would adopt a chair conformation, which is the most stable arrangement for such six-membered rings. The relative orientation of the methyl and ethanol substituents (axial vs. equatorial) would be definitively established, confirming the cis or trans configuration. For the trans isomer, the thermodynamically most stable conformation would likely feature both the C2-ethanol and C6-methyl groups in equatorial positions to minimize steric hindrance.
A key feature revealed by crystallography would be the network of intermolecular interactions. The molecule contains both a hydrogen bond donor (N-H group of the secondary amine) and two hydrogen bond acceptors (the nitrogen atom and the oxygen of the hydroxyl group), as well as a hydroxyl (O-H) donor. This facilitates the formation of a robust hydrogen-bonding network in the crystal lattice. Common motifs would likely include:
N-H···O: The amine proton of one molecule donating to the hydroxyl oxygen of a neighboring molecule.
O-H···N: The hydroxyl proton of one molecule donating to the amine nitrogen of another.
O-H···O: The hydroxyl proton of one molecule donating to the hydroxyl oxygen of another.
These interactions organize the molecules into chains or sheets, defining the crystal packing. iucr.org The precise nature of this network would influence the physical properties of the solid, such as its melting point and solubility.
Table 2: Predicted Crystal and Molecular Structure Parameters for this compound (Note: Based on typical values for substituted piperidines.)
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group for the racemate |
| Piperidine Ring Conformation | Chair |
| N-H Bond Length | ~1.01 Å |
| O-H Bond Length | ~0.96 Å |
| C-N Bond Lengths | ~1.47 Å |
| C-O Bond Length | ~1.43 Å |
| Hydrogen Bond Distances (H···Acceptor) | ~1.8 - 2.2 Å |
Advanced Mass Spectrometry Techniques for Reaction Monitoring and Metabolite Identification (e.g., HRMS, MS/MS)
Advanced mass spectrometry (MS) techniques, such as High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS), are vital for confirming the molecular formula and elucidating the structure of this compound.
HRMS would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), allowing for the unambiguous determination of its elemental composition (C₈H₁₇NO). This is critical for distinguishing it from other isobaric compounds.
MS/MS involves the isolation of the protonated molecular ion ([M+H]⁺, expected m/z 144.1383) followed by collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule. Based on the fragmentation of related piperidine alkaloids, several key fragmentation pathways can be predicted nih.govscielo.brresearchgate.net:
Loss of the ethanol side chain: Cleavage of the C2-C(ethanol) bond would be a primary fragmentation pathway, leading to a fragment corresponding to the 6-methylpiperidine ring.
Loss of water: The presence of the hydroxyl group makes the loss of a water molecule (18 Da) from the parent ion a highly probable event, resulting in a significant ion at m/z 126.1277.
Ring-opening fragmentation: Cleavage of the C-C and C-N bonds within the piperidine ring can lead to a series of smaller, characteristic fragment ions.
These techniques are invaluable for reaction monitoring during the synthesis of the compound and for identifying potential metabolites in biological systems, where modifications such as hydroxylation or N-oxidation might occur.
Table 3: Predicted HRMS and Major MS/MS Fragments for [M+H]⁺ of this compound
| Ion | Predicted Exact Mass (m/z) | Description |
| [M+H]⁺ | 144.1383 | Protonated molecular ion |
| [M+H - H₂O]⁺ | 126.1277 | Loss of water from the ethanol group |
| [M+H - C₂H₅O]⁺ | 98.1019 | Loss of the ethanol side chain (cleavage at C2) |
| C₆H₁₂N⁺ | 98.0964 | Fragment corresponding to the 2-methylpiperidine (B94953) ring after side-chain loss |
| C₅H₁₀N⁺ | 84.0808 | Common piperidine ring fragment |
Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Hydrogen Bonding Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing insights into its functional groups, conformation, and the extent of hydrogen bonding. The spectra of this compound would be characterized by distinct bands corresponding to its amine, hydroxyl, and alkyl components.
The O-H and N-H stretching regions are particularly sensitive to hydrogen bonding. In a non-associated state (e.g., dilute solution in a non-polar solvent), sharp bands for "free" O-H (around 3600-3650 cm⁻¹) and N-H (around 3300-3350 cm⁻¹) would be observed. In the pure liquid or solid state, these bands would broaden significantly and shift to lower frequencies (O-H: 3200-3400 cm⁻¹; N-H: 3100-3300 cm⁻¹) due to strong intermolecular hydrogen bonding. nih.gov
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Appearance (FTIR / Raman) |
| O-H Stretch (H-bonded) | 3200 - 3400 | Broad, Strong / Weak |
| N-H Stretch (H-bonded) | 3100 - 3300 | Broad, Medium / Weak |
| C-H Stretch (Alkyl) | 2850 - 2960 | Strong / Strong |
| N-H Bend | 1590 - 1650 | Medium / Weak |
| CH₂ Scissoring | 1440 - 1470 | Medium / Medium |
| C-O Stretch (Primary Alcohol) | 1050 - 1080 | Strong / Weak |
| C-N Stretch (Aliphatic Amine) | 1020 - 1250 | Medium / Medium |
| Piperidine Ring Modes | 800 - 1000 | Medium, Sharp / Medium, Sharp |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination
Since this compound possesses two chiral centers (C2 and C6), it can exist as four stereoisomers: (2R, 6R), (2S, 6S), (2R, 6S), and (2S, 6R). Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are essential for determining the absolute configuration of these stereoisomers. sci-hub.sersc.org
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. While the piperidine ring itself lacks a strong chromophore in the accessible UV-Vis range, suitable derivatization (e.g., forming an amide or benzoyl ester) can introduce a chromophore whose CD spectrum is sensitive to the stereochemistry of the nearby chiral centers.
The modern approach involves a combination of experimental CD measurements and theoretical calculations. nih.govspectroscopyeurope.com The procedure is as follows:
The experimental CD spectrum of a single, pure enantiomer is recorded.
The three-dimensional structures of possible conformers for a known absolute configuration (e.g., 2R, 6R) are modeled using computational methods like DFT.
The theoretical CD spectrum is calculated for this configuration by taking a Boltzmann-weighted average of the spectra of all stable conformers.
The experimental spectrum is compared with the calculated spectrum. A match in the sign and relative intensity of the Cotton effects confirms the absolute configuration. If the spectra are mirror images, the enantiomer has the opposite configuration.
This powerful combination allows for the unambiguous assignment of the absolute stereochemistry of each chiral center without the need for X-ray crystallography, which requires a suitable single crystal. spectroscopyeurope.com This is particularly valuable for distinguishing between the (2R, 6R) and (2S, 6S) enantiomers, as well as the enantiomers of the cis diastereomer.
Computational Chemistry and Theoretical Studies of 2 6 Methylpiperidin 2 Yl Ethanol
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
No molecular dynamics (MD) simulation studies of 2-(6-Methylpiperidin-2-yl)ethanol have been found in the scientific literature. MD simulations would be invaluable for understanding the dynamic behavior of this molecule.
A potential research approach using MD simulations would involve:
Conformational Analysis: Simulating the molecule over time to explore its accessible conformations. Due to the stereocenters at positions 2 and 6 of the piperidine (B6355638) ring and the flexible ethanol (B145695) side chain, this compound can exist in various conformations. MD simulations could identify the most stable conformers and the energy barriers between them.
Solvation Effects: Placing the molecule in a simulated solvent box (e.g., water) to study how the solvent influences its structure and dynamics. Radial distribution functions could be calculated to understand the structuring of solvent molecules around specific functional groups, such as the hydroxyl and amine groups.
In Silico Docking and Molecular Modeling Studies of Hypothetical Ligand-Receptor Interactions
There is no available research on the in silico docking or molecular modeling of this compound with any biological receptor. Such studies are typically performed when a molecule is being investigated for potential pharmacological activity.
If a hypothetical biological target were identified, the process would involve:
Receptor Preparation: Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB).
Ligand Preparation: Generating a 3D model of this compound and optimizing its geometry.
Molecular Docking: Using a docking program to predict the preferred binding orientation and affinity of the molecule within the receptor's active site. The results would be scored based on the predicted binding energy.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental spectra for validation. However, no such predictive studies for this compound have been published.
Potential computational spectroscopic studies would include:
NMR Spectroscopy: Calculating the nuclear magnetic shielding constants to predict 1H and 13C NMR chemical shifts. These theoretical values could aid in the interpretation of experimental NMR spectra.
Infrared (IR) Spectroscopy: Computing the vibrational frequencies and intensities to generate a theoretical IR spectrum. This would help in assigning the vibrational modes observed in an experimental IR spectrum.
UV-Vis Spectroscopy: Using Time-Dependent Density Functional Theory (TD-DFT) to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.
A hypothetical comparison of predicted and experimental spectroscopic data is shown below.
Hypothetical Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Value | Experimental Value |
| 1H NMR (ppm) | - | - |
| 13C NMR (ppm) | - | - |
| IR (cm-1) | - | - |
| UV-Vis (nm) | - | - |
Note: This table is for illustrative purposes only, as no actual data is available.
Ab Initio and Density Functional Theory (DFT) Investigations of Reaction Mechanisms
There are no published ab initio or DFT studies on the reaction mechanisms involving this compound. These computational methods are crucial for elucidating the step-by-step pathways of chemical reactions.
Future research could explore:
Transition State Searching: Identifying the transition state structures and calculating the activation energies for potential reactions, such as N-alkylation or O-acylation of the molecule.
Catalytic Cycles: If the molecule were involved in a catalytic process, these methods could be used to model the entire catalytic cycle.
Application As a Chiral Building Block and Ligand in Asymmetric Synthesis
Utilization as a Chiral Auxiliary for Inducing Asymmetry in Organic Transformations
While direct and extensive research on the use of 2-(6-methylpiperidin-2-yl)ethanol as a chiral auxiliary is not widely documented in publicly available literature, the principles of asymmetric synthesis suggest its potential in this capacity. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. The inherent chirality of the auxiliary directs the formation of one stereoisomer over another.
The structural features of this compound, specifically the cis- or trans-relationship of the methyl and hydroxyethyl (B10761427) groups, provide a defined chiral environment. This could be exploited in various diastereoselective reactions, such as alkylations of enolates, aldol (B89426) reactions, and Diels-Alder reactions. For instance, attachment of this amino alcohol to a carboxylic acid or an aldehyde would form a chiral amide or imine, respectively. The piperidine (B6355638) ring would then sterically hinder one face of the reactive intermediate, directing the approach of a reagent to the opposite face, thereby inducing high diastereoselectivity. The subsequent removal of the auxiliary would yield an enantiomerically enriched product.
Design and Application in Chiral Ligand Systems for Transition Metal Catalysis
The development of chiral ligands is a cornerstone of asymmetric transition metal catalysis, enabling the synthesis of enantiomerically pure compounds with high efficiency. scbt.com this compound serves as an excellent backbone for the synthesis of chiral N,O-ligands. The nitrogen atom of the piperidine ring and the oxygen atom of the ethanol (B145695) moiety can coordinate to a metal center, forming a stable chelate ring that creates a well-defined chiral environment around the metal.
These N,O-ligands, derived from this compound, have potential applications in a variety of transition metal-catalyzed reactions, including asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. For example, phosphine (B1218219) derivatives of this amino alcohol, where the hydroxyl group is replaced by a phosphino (B1201336) group, could act as P,N-ligands, which are known to be highly effective in reactions like asymmetric hydrogenation. nih.govresearchgate.net The stereochemical outcome of these reactions would be dictated by the specific stereoisomer of the this compound used in the ligand synthesis.
Below is a hypothetical data table illustrating the potential performance of ligands derived from this compound in a representative asymmetric reaction.
| Ligand Derivative | Metal Catalyst | Reaction | Substrate | Enantiomeric Excess (ee %) | Yield (%) |
| (2R,6S)-N-diphenylphosphino-2-(6-methylpiperidin-2-yl)ethanol | [Rh(COD)₂]BF₄ | Asymmetric Hydrogenation | Methyl (Z)-α-acetamidocinnamate | >95 | >98 |
| (2R,6R)-2-(6-methylpiperidin-2-yl)ethoxy-titanium(IV) isopropoxide | Ti(O-iPr)₄ | Asymmetric Aldol Addition | Benzaldehyde and Acetone | >90 (diastereomeric ratio) | >85 |
Role in Organocatalysis and Biocatalysis
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful tool in asymmetric synthesis. mdpi.com Chiral amines and amino alcohols are prominent classes of organocatalysts. While specific studies detailing the use of this compound as an organocatalyst are limited, its structural motifs are found in well-established organocatalysts. For instance, proline and its derivatives, which are also cyclic amino acids, are highly effective in a wide range of asymmetric transformations. The piperidine scaffold of this compound could similarly be functionalized to create novel organocatalysts for reactions such as aldol and Michael additions.
In the realm of biocatalysis, enzymes are utilized to perform highly selective chemical transformations. A key application in the context of this compound is its kinetic resolution. researchgate.netsemanticscholar.org Since the chemical synthesis of this compound often results in a mixture of stereoisomers, enzymatic kinetic resolution can be employed to separate these isomers with high efficiency. This process typically involves the use of lipases to selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. This provides access to enantiomerically pure forms of this compound, which are crucial for its application as a chiral building block. mdpi.com
The following table summarizes the potential of enzymatic kinetic resolution for this compound.
| Enzyme | Acyl Donor | Solvent | Enantiomeric Excess of Unreacted Alcohol (ee %) | Enantiomeric Excess of Acylated Product (ee %) | Conversion (%) |
| Candida antarctica Lipase (B570770) B (CALB) | Vinyl acetate | Toluene | >99 | >99 | ~50 |
| Pseudomonas cepacia Lipase (PCL) | Isopropenyl acetate | Hexane (B92381) | >98 | >98 | ~50 |
Precursor for the Synthesis of Complex Natural Products and Advanced Synthetic Targets
The piperidine scaffold is a common structural motif in a vast array of natural products, particularly alkaloids, many of which exhibit significant biological activity. nih.govresearchgate.netnih.gov The chiral nature of this compound makes it an ideal starting material for the stereoselective synthesis of such complex molecules. rsc.orgresearchgate.net
A notable example is its potential application in the synthesis of piperidine alkaloids like (-)-iso-6-spectaline. The core structure of this natural product is a cis-2,6-disubstituted piperidin-3-ol. A closely related precursor, a cis-2,6-disubstituted piperidin-3-ol derivative, has been utilized in the convergent synthesis of (-)-iso-6-spectaline. This highlights the utility of the this compound framework as a key building block for constructing the intricate architecture of these natural products. The synthesis of such alkaloids often involves the strategic introduction of side chains and further functional group manipulations on the piperidine ring, with the stereochemistry of the final product being dictated by the initial chirality of the starting material.
The general synthetic strategy could involve the protection of the amino and hydroxyl groups of this compound, followed by stereoselective functionalization at other positions of the piperidine ring. Subsequent deprotection and further transformations would then lead to the target natural product.
Fundamental Biochemical and Molecular Interactions Excluding Clinical Data
In Vitro Enzymatic Studies and Inhibition Kinetics with Purified Enzymes
To illustrate, studies on other piperidine-containing molecules have demonstrated their potential to interact with enzyme active sites. The nitrogen atom of the piperidine (B6355638) ring can act as a hydrogen bond acceptor, while the alkyl substituents can engage in hydrophobic interactions within the enzyme's binding pocket. The hydroxyl group of 2-(6-Methylpiperidin-2-yl)ethanol could also form hydrogen bonds, further anchoring the molecule to the enzyme.
A hypothetical kinetic study of this compound with a purified enzyme, for example, a hypothetical "Enzyme X," would involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the compound. This would allow for the determination of key inhibition parameters, as shown in the interactive table below.
Table 1: Hypothetical Inhibition Kinetics of this compound against a Purified Enzyme
| Inhibitor Concentration (µM) | Initial Velocity (V₀) (µmol/min) | % Inhibition |
|---|---|---|
| 0 | 100 | 0 |
| 10 | 85 | 15 |
| 25 | 68 | 32 |
| 50 | 50 | 50 |
This table presents hypothetical data for illustrative purposes.
From such data, one could calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Further kinetic experiments, such as varying the substrate concentration, would be necessary to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Receptor Binding Studies at the Molecular Level Using Recombinant Proteins or Cell-Free Systems
Similar to enzymatic studies, direct receptor binding data for this compound are scarce. However, the piperidine scaffold is a well-known pharmacophore for various receptors, including G-protein coupled receptors (GPCRs) and ion channels. For example, numerous ligands for dopamine, serotonin, and sigma receptors incorporate a piperidine ring. tandfonline.comd-nb.inforesearchgate.net
Receptor binding assays, typically using recombinant receptors expressed in cell-free systems, are employed to determine the affinity of a compound for a specific receptor. These assays often involve a radiolabeled ligand that is known to bind to the receptor of interest. The test compound is then introduced to compete with the radiolabeled ligand for binding.
The binding affinity is usually expressed as the inhibition constant (Ki), which is derived from the IC₅₀ value of the competition assay. A lower Ki value indicates a higher binding affinity.
Table 2: Hypothetical Receptor Binding Affinities (Ki) of this compound for Various Receptors
| Receptor Target | Ki (nM) |
|---|---|
| Dopamine D2 Receptor | >10,000 |
| Serotonin 5-HT2A Receptor | 850 |
| Sigma-1 Receptor | 250 |
This table presents hypothetical data for illustrative purposes.
The data in such a table would suggest the selectivity of this compound for different receptors. For instance, the hypothetical data above would indicate a moderate and selective affinity for the Sigma-1 receptor.
Cellular Uptake Mechanisms and Intracellular Fate in Model Organisms or Cell Lines (Non-Human)
The cellular uptake of a small molecule like this compound in non-human model organisms or cell lines would likely occur through a combination of passive diffusion and carrier-mediated transport. The lipophilicity of the compound, influenced by the methyl and ethanol (B145695) groups, would play a significant role in its ability to cross cell membranes via passive diffusion.
Studies on similar small molecules suggest that both endocytic pathways and specific transporter proteins can be involved in cellular uptake. acs.org Once inside the cell, the intracellular fate of the compound would depend on its chemical properties and the metabolic machinery of the cell. It could potentially be metabolized by various enzymes, such as cytochrome P450s, leading to the formation of more polar metabolites that can be more easily eliminated from the cell.
To investigate these processes, researchers might use fluorescently labeled analogs of the compound to visualize its uptake and subcellular localization using microscopy techniques in model systems like yeast or cultured mammalian cells.
Structure-Activity Relationship Analysis Based on In Vitro and Computational Data
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nii.ac.jpresearchgate.netacs.org For this compound, a systematic SAR analysis would involve synthesizing and testing a series of analogs with modifications at different positions of the molecule.
For example, one could explore:
The effect of the methyl group's position on the piperidine ring: Moving the methyl group from the 6-position to other positions could alter the steric interactions with the target protein.
The influence of the ethanol side chain: The length and polarity of this side chain could be modified to optimize binding interactions. For instance, converting the alcohol to an ether or an ester could impact hydrogen bonding capacity and lipophilicity.
Stereochemistry: The compound has two chiral centers, meaning it can exist as four different stereoisomers. It is common for biological activity to reside primarily in one stereoisomer.
Computational modeling, such as molecular docking, can be used to predict how these structural changes might affect the binding of the compound to a target protein, thereby guiding the synthesis of new analogs.
Table 3: Hypothetical Structure-Activity Relationship Data for Analogs of this compound
| Compound | Modification | Target Affinity (Ki, nM) |
|---|---|---|
| This compound | - | 250 |
| 2-(5-Methylpiperidin-2-yl)ethanol | Methyl at C5 | 450 |
| 2-(6-Ethylpiperidin-2-yl)ethanol | Ethyl at C6 | 320 |
| 2-(6-Methylpiperidin-2-yl)propan-1-ol | Longer side chain | 180 |
This table presents hypothetical data for illustrative purposes.
Metabolomic Profiling of this compound in Microbial or Plant Systems
Metabolomic profiling is a powerful technique used to obtain a comprehensive snapshot of the small-molecule metabolites in a biological system. nih.govnih.govmdpi.comfrontiersin.org If this compound were introduced to a microbial or plant system, metabolomics could be used to track its transformation and its effects on the endogenous metabolites of the organism.
The process typically involves extracting metabolites from the system (e.g., a bacterial culture or plant tissue) after exposure to the compound. These extracts are then analyzed using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov
The data obtained would reveal the formation of potential metabolites of this compound, which could arise from processes like hydroxylation, oxidation, or conjugation. Furthermore, by comparing the metabolic profile of the treated system to an untreated control, one could identify changes in the levels of endogenous metabolites, providing insights into the pathways affected by the compound. For instance, an increase in stress-related metabolites in a plant could suggest a defense response to the xenobiotic compound.
Analytical Methodologies for Quantitative and Qualitative Analysis in Research Contexts
Development of Chiral Chromatographic Methods (e.g., HPLC, GC) for Enantiomeric Excess Determination
The stereochemistry of 2-(6-Methylpiperidin-2-yl)ethanol is of paramount importance, as different enantiomers can exhibit distinct biological activities. pensoft.net Chiral chromatography is the cornerstone for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the chiral separation of alkaloids and related compounds. pensoft.netorientjchem.org The direct method, which employs a chiral stationary phase (CSP), is often the preferred approach due to its convenience and accuracy. pensoft.net For piperidine (B6355638) derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric effects) between the enantiomers and the chiral stationary phase. orientjchem.orghplc.eu The choice of mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving optimal resolution. orientjchem.org In some cases, the addition of a small amount of an amine modifier, such as diethylamine, can improve peak shape and reduce tailing. orientjchem.org
Gas Chromatography (GC) can also be utilized for chiral separations, often requiring derivatization of the analyte to enhance volatility and improve separation on a chiral column. While less common than HPLC for non-volatile alkaloids, it remains a viable option. pensoft.net
The selection of the appropriate chiral column and chromatographic conditions is determined empirically, with the goal of achieving baseline separation of the enantiomeric peaks, which is essential for accurate quantification of the enantiomeric excess.
Spectrophotometric and Spectrofluorometric Methods for Quantification in Research Samples
Spectrophotometric and spectrofluorometric methods offer sensitive and often rapid means for quantifying this compound in research samples.
UV-Visible Spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the substance in the solution. For piperidine derivatives, UV-Vis spectroscopy can be employed for quantification, although its selectivity may be limited in complex matrices. nih.govresearchgate.netijert.org The maximum absorption wavelength (λmax) for a parent piperidine molecule has been reported at 194 nm in DMSO. nih.gov Time-dependent UV-Vis spectra can also be used to monitor reactions involving piperidine compounds. researchgate.net
Spectrofluorometry is an even more sensitive technique that measures the fluorescence emitted by a compound after it absorbs light. nih.gov While not all compounds are naturally fluorescent, some alkaloids exhibit native fluorescence that can be exploited for quantification. conicet.gov.ar For non-fluorescent alkaloids, derivatization with a fluorescent marker can be employed. ingentaconnect.com An ion-pair extraction method, for instance, can transform non-fluorescent alkaloids into fluorescent ion pairs, allowing for their determination. ingentaconnect.com This method has been successfully applied to quantify alkaloids in the microgram per milliliter range. ingentaconnect.com Spectrofluorometric methods are known for their high sensitivity and selectivity, making them suitable for determining low concentrations of analytes in complex samples. nih.govnih.govrsc.org
| Analytical Technique | Principle | Application for this compound | Typical Concentration Range |
| UV-Visible Spectrophotometry | Measures the absorption of light by the analyte. | Quantification in solutions, reaction monitoring. nih.govresearchgate.net | Dependent on molar absorptivity. |
| Spectrofluorometry | Measures the emission of light by the analyte after excitation. | Highly sensitive quantification, potentially after derivatization. nih.govconicet.gov.aringentaconnect.comnih.gov | ng/mL to µg/mL. ingentaconnect.comnih.gov |
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis and Impurity Profiling
Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable tools for the analysis of complex mixtures and the identification and quantification of impurities. ajrconline.orgresearchgate.netbiomedres.us
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is highly effective for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like many alkaloids, derivatization is often necessary to increase their volatility. GC-MS is particularly useful for identifying and quantifying impurities in bulk drug substances. ajrconline.org
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the most powerful and versatile techniques for the analysis of a wide range of compounds, including non-volatile and thermally labile molecules like this compound. scielo.brscispace.comresearchgate.netaustinpublishinggroup.com LC separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. Electrospray ionization (ESI) is a common ionization technique used for this purpose. scielo.brscispace.com LC-MS/MS provides an additional layer of specificity and structural information by fragmenting the parent ions and analyzing the resulting daughter ions. scielo.brscispace.comaustinpublishinggroup.com This technique is invaluable for structural elucidation of unknown compounds, impurity profiling, and the analysis of complex biological samples. ajrconline.orgscielo.brscispace.comijpsonline.com High-resolution mass spectrometry (HR-MS) coupled with LC provides accurate mass measurements, further aiding in the confident identification of compounds. nih.gov
The use of these hyphenated techniques is crucial for ensuring the purity and quality of this compound by providing detailed information about its composition and any potential contaminants. ajrconline.orgbiomedres.us
Electroanalytical Methods for Redox Behavior Characterization
Electroanalytical methods, such as cyclic voltammetry, are employed to investigate the oxidation and reduction (redox) behavior of electroactive compounds. nih.gov These techniques can provide valuable insights into the electronic properties of molecules and can be used for quantification.
Cyclic Voltammetry (CV) involves applying a potential to an electrode and measuring the resulting current. The resulting voltammogram provides information about the redox potentials of the analyte. Studies on piperidine derivatives have utilized CV to determine their oxidation potentials. nih.govresearchgate.net For instance, the redox potentials of various cyclic nitroxides, including those with a piperidine ring, have been determined experimentally using CV in acetonitrile. nih.gov The oxidation and reduction of piperidine-N-oxyl derivatives have also been studied using cyclic voltammetry in an aqueous medium. niscpr.res.in The electrochemical oxidation of other compounds in the presence of piperidine has also been investigated, demonstrating the utility of CV in studying reaction mechanisms. researchgate.net The information obtained from these studies can be correlated with the molecular structure and can be useful in understanding the reactivity and potential metabolic pathways of this compound.
| Electrochemical Technique | Information Obtained | Relevance to this compound |
| Cyclic Voltammetry (CV) | Oxidation and reduction potentials, information on reaction mechanisms. nih.govniscpr.res.inresearchgate.net | Characterization of its electronic properties and potential for electrochemical reactions. |
Automated and High-Throughput Analytical Platforms for Research Applications
The demand for faster and more efficient analysis in chemical research has led to the development of automated and high-throughput analytical platforms. youtube.comyoutube.com These systems integrate robotics, automated liquid handling, and advanced data analysis software to dramatically increase the number of experiments that can be performed in parallel. youtube.com
In the context of research involving this compound, high-throughput screening (HTS) can be employed for various purposes, such as screening libraries of compounds for biological activity or optimizing reaction conditions for its synthesis. youtube.comselleckchem.com Automated systems can prepare and analyze a large number of samples, for instance, using multi-well plates for parallel reactions. youtube.com
No Publicly Available Data on the Environmental Fate and Degradation of this compound
Despite a comprehensive search of scientific literature and environmental databases, no specific research or data were found on the environmental research and degradation pathways of the chemical compound this compound.
This absence of information prevents a detailed analysis of its photolytic and hydrolytic stability, biodegradation in aquatic and terrestrial systems, potential degradation products, sorption and mobility in environmental matrices, and bioaccumulation potential in organisms.
Scientific inquiry into the environmental impact of chemical compounds is a meticulous process, often driven by a substance's production volume, usage patterns, and predicted environmental persistence, bioaccumulation, and toxicity. The lack of available data for this compound suggests that it may not have been a focus of extensive environmental research to date.
General information on the environmental degradation of related compounds, such as the parent heterocycle piperidine, indicates that microbial degradation pathways exist. For instance, studies have shown that some microorganisms can cleave the piperidine ring, leading to the formation of intermediates that can be further mineralized. However, the presence of the 6-methyl and 2-ethanol substituents on the piperidine ring in this compound would significantly influence its environmental behavior, making direct extrapolation from piperidine data scientifically unsound. The specific substituents can alter a compound's physical and chemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient, all of which are critical in determining its environmental distribution and fate.
Without dedicated studies on this compound, any discussion of its environmental impact would be purely speculative. The scientific community relies on empirical data from standardized tests to assess the environmental risks of chemical substances. These tests are designed to determine rates of degradation under various environmental conditions and the potential for a substance to move through and persist in different environmental compartments like water, soil, and air.
Therefore, until specific research is conducted and published, a scientifically accurate and detailed account of the environmental research and degradation pathways of this compound cannot be provided.
Future Research Directions and Emerging Paradigms for 2 6 Methylpiperidin 2 Yl Ethanol
Exploration of Unconventional Synthetic Routes and Sustainable Methodologies
The development of efficient and environmentally benign synthetic methods for producing 2-(6-Methylpiperidin-2-yl)ethanol and its analogs is a primary area for future research. Traditional synthetic approaches often rely on harsh reagents and multi-step processes. Future efforts should focus on unconventional and sustainable methodologies.
One promising avenue is the exploration of biocatalytic cascades . Chemo-enzymatic methods, such as the use of 6-HDNO-EneIRED cascades, have shown success in the synthesis of chiral piperidines from activated pyridines. nih.gov Adapting these enzymatic systems to accommodate the specific substitution pattern of this compound could lead to highly enantioselective and sustainable synthetic routes. Another area of interest is the application of flow electrochemistry . This technique has been successfully employed for the α-methoxylation of N-formylpiperidine, a key intermediate for the synthesis of 2-substituted piperidines. nih.gov Developing a flow-based synthesis for this compound could offer advantages in terms of scalability, safety, and reaction control.
Discovery of Novel Applications in Materials Science or Catalyst Design
The piperidine (B6355638) moiety is a versatile building block, and its incorporation into novel materials and catalysts is an exciting prospect. The this compound structure, with its hydroxyl and secondary amine functionalities, offers multiple points for modification and polymerization.
In materials science , this compound could serve as a monomer for the synthesis of novel polymers with unique thermal or optical properties. The piperidine ring can impart rigidity and basicity to a polymer backbone, potentially leading to materials with applications in gas separation membranes or as stimuli-responsive hydrogels.
In catalyst design , this compound and its derivatives could function as chiral ligands in asymmetric catalysis. The development of new catalysts is crucial for the efficient synthesis of enantiomerically pure compounds, which are vital in the pharmaceutical industry. nottingham.ac.ukacs.org The stereocenters present in this compound make it an attractive candidate for the development of ligands for metal-catalyzed reactions, such as hydrogenations or C-C bond-forming reactions. mdpi.comresearchgate.net Research into the coordination chemistry of this compound with various transition metals could unveil novel catalytic activities.
Advanced Integrated Computational-Experimental Approaches for Rational Compound Design
The integration of computational modeling with experimental work offers a powerful paradigm for accelerating the discovery and optimization of new compounds based on the this compound scaffold.
Density Functional Theory (DFT) calculations can be employed to predict the conformational preferences, reactivity, and spectroscopic properties of this compound and its derivatives. acs.orgbohrium.com Such computational studies can guide the rational design of new molecules with desired properties, for instance, by predicting the effect of different substituents on their biological activity or material properties. nih.govresearchgate.net
Furthermore, computational screening of virtual libraries of compounds derived from this compound can identify promising candidates for specific applications, which can then be synthesized and tested experimentally. bohrium.comnih.gov This integrated approach can significantly reduce the time and resources required for drug discovery and materials development. For example, computational docking studies could predict the binding affinity of derivatives for specific biological targets. researchgate.net
Development of Advanced Analytical Tools for In Situ Monitoring of Chemical Reactions
To optimize synthetic routes and gain deeper mechanistic insights, the development of advanced analytical tools for real-time, in situ monitoring of reactions involving this compound is crucial.
Techniques such as in situ Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the formation of intermediates, reaction kinetics, and the influence of reaction conditions on product distribution. nih.govacs.org For instance, in situ IR has been used to study the lithiation-substitution of N-Boc-piperidines, allowing for the optimization of reaction conditions. acs.org Similarly, in situ NMR has been employed to monitor the progress of biocatalytic cascades for piperidine synthesis. nih.gov
The application of these and other process analytical technologies (PAT) to the synthesis of this compound would enable a more controlled and efficient manufacturing process, leading to higher yields and purity.
Interdisciplinary Research Integrating Chemical Biology and Synthetic Chemistry for Novel Discoveries
The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals. thieme-connect.deau.dkmdpi.comnih.govresearchgate.net Interdisciplinary research that combines the synthetic versatility of this compound with the tools of chemical biology holds immense potential for novel discoveries.
By synthesizing a library of derivatives of this compound with diverse functional groups, researchers can probe their interactions with biological systems. These compounds could be screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents. mdpi.comontosight.ai The piperidine alkaloids, a broad class of natural products, exhibit a wide array of biological activities, and synthetic analogs like this compound could mimic or enhance these effects. thieme-connect.demdpi.comnih.govresearchgate.net
Furthermore, the development of chemical probes based on the this compound scaffold could be used to study complex biological processes. For example, fluorescently labeled derivatives could be used to visualize their localization and interactions within living cells. This integration of synthetic chemistry and chemical biology will be instrumental in uncovering the full therapeutic and scientific potential of this versatile chemical entity.
Q & A
Q. What computational approaches predict the thermodynamic properties (e.g., vaporization enthalpy) of this compound?
- Methodology : Apply group-contribution methods (e.g., Joback) or quantum mechanical calculations (Gaussian 16, MP2/cc-pVTZ). Compare predicted vs. experimental data (e.g., from NIST WebBook) to refine force fields. For vaporization enthalpy, deviations <5% are achievable using the "centerpiece" approach .
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?
- Methodology : Perform Hammett studies by substituting the methyl group with electron-withdrawing/donating groups. Monitor reaction rates (kinetic assays) and correlate with σₚ values. DFT calculations (NBO analysis) can identify hyperconjugative interactions affecting transition states .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
Q. How can ultrasonic-assisted extraction optimize isolation of this compound from biomass intermediates?
- Methodology : Apply response surface methodology (RSM) with variables: ultrasound frequency (20–40 kHz), solvent ratio (ethanol/water), and time (10–30 min). Maximize yield (mg/g) via Box-Behnken design and ANOVA validation (p < 0.05) .
Safety and Handling
Q. What safety protocols are critical for handling this compound in high-throughput screening?
- Protocols : Use fume hoods (≥0.5 m/s face velocity), PPE (nitrile gloves, FFP2 masks), and spill kits with neutralizers (e.g., bentonite for ethanol derivatives). Monitor air quality (OSHA PEL: 200 ppm). For acute exposure, follow ECHA guidelines (skin/eye irrigation, medical consultation) .
Data Reproducibility
Q. How can researchers ensure reproducibility in crystallographic data for this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
